2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid
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Overview
Description
2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid is a chemical compound with the molecular formula C9H8Br2O4 and a molecular weight of 339.97 g/mol . It is characterized by the presence of two bromine atoms, a methoxy group, and a phenoxyacetic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid typically involves the bromination of 2-methoxyphenol followed by the reaction with chloroacetic acid. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters is common to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in debrominated derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, debrominated derivatives, and substituted phenoxyacetic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atoms and methoxy group play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2-methoxyphenoxy)acetic acid: Lacks one bromine atom compared to 2-(4,5-Dibromo-2-methoxyphenoxy)acetic acid.
2-(4,5-Dichloro-2-methoxyphenoxy)acetic acid: Contains chlorine atoms instead of bromine atoms.
2-(4,5-Dimethoxyphenoxy)acetic acid: Contains methoxy groups instead of bromine atoms.
Uniqueness
This compound is unique due to the presence of two bromine atoms, which significantly influence its chemical reactivity and biological activity. The combination of bromine atoms and a methoxy group provides distinct properties that differentiate it from similar compounds.
Properties
IUPAC Name |
2-(4,5-dibromo-2-methoxyphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O4/c1-14-7-2-5(10)6(11)3-8(7)15-4-9(12)13/h2-3H,4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHTXCNDIRSPCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OCC(=O)O)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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